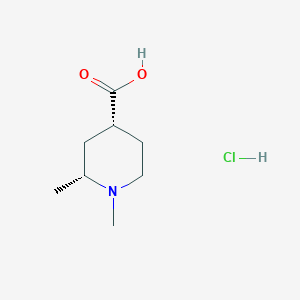

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride

Description

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by two methyl groups at positions 1 and 2 of the piperidine ring and a carboxylic acid moiety at position 4, with stereochemistry denoted as rel-(2R,4R). Its molecular formula is reported as C₁₂H₁₇N₃O₄·HCl, with a molecular weight of 267.29 g/mol (base compound; hydrochloride inclusion requires further verification) . The compound is cataloged under CAS number EN 300-268932 and is primarily utilized as a building block in organic synthesis, as indicated in Enamine Ltd’s Building Blocks Catalogue .

Properties

IUPAC Name |

(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-7(8(10)11)3-4-9(6)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHFZECFUQVVFE-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride is O-GlcNAcase (OGA) . OGA is an enzyme that removes O-GlcNAc from serine and threonine residues in proteins. This modification is involved in various cellular processes, including signal transduction, protein degradation, and gene expression.

Mode of Action

This compound acts as an inhibitor of OGA . By inhibiting OGA, it prevents the removal of O-GlcNAc from proteins, leading to an increase in the overall level of protein O-GlcNAcylation.

Biochemical Pathways

The inhibition of OGA affects the O-GlcNAcylation pathway . O-GlcNAcylation is a dynamic post-translational modification involved in various cellular processes. By increasing the level of protein O-GlcNAcylation, the compound can influence these processes, potentially leading to changes in cell signaling, transcription, and protein degradation.

Biological Activity

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C8H15NO2·HCl

- Molecular Weight: 193.67 g/mol

- IUPAC Name: (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride

- Appearance: White powder

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions can modulate enzymatic activities and cellular pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a significant role in cancer progression by regulating gene expression.

- Receptor Modulation: It may also interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Study Findings:

- In a study evaluating its cytotoxic effects on human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cell lines, the compound exhibited a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was reported at approximately 30 µM for COLO201 cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| COLO201 | 30 | Cytotoxicity |

| MDA-MB-231 | 25 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary tests indicate that it possesses activity against certain bacterial strains.

In Vitro Results:

- The compound showed inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL depending on the strain tested.

Structure-Activity Relationship (SAR)

The structure of this compound is critical in determining its biological activity. Modifications to the piperidine ring or the carboxylic acid group can significantly influence its potency and selectivity for various targets.

Comparison with Related Compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Pyridine | Aromatic nitrogen | Moderate antibacterial |

| Dihydropyridine | Reduced pyridine | Anticancer properties |

| Rel-(2R,4R)-1,2-dimethylpiperidine | Piperidine derivative | Strong anticancer activity |

Safety and Toxicology

While this compound exhibits promising biological activities, safety assessments are crucial. Current data suggest moderate toxicity profiles; however, further studies are needed to establish comprehensive safety parameters.

Safety Profile:

Scientific Research Applications

Chemical Properties and Structure

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride has the following chemical properties:

- Molecular Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- IUPAC Name : (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride

- PubChem CID : 126816804

The compound features a piperidine ring substituted with two methyl groups and a carboxylic acid functional group, making it a versatile scaffold in organic chemistry.

Medicinal Chemistry

This compound is utilized in the development of pharmaceuticals due to its structural characteristics that allow for interactions with biological targets.

Antitumor Activity

Research has indicated that derivatives of piperidine compounds can exhibit antitumor properties. For instance, the synthesis of related compounds has shown promise as inhibitors of specific cancer cell lines . The ability to modify the piperidine structure allows for the exploration of various pharmacophores that can enhance efficacy and selectivity against tumor cells.

Neurological Applications

The compound's structural similarity to neurotransmitter systems makes it a candidate for drugs targeting neurological disorders. Studies have demonstrated that piperidine derivatives can interact with monoamine transporters, suggesting potential applications in treating conditions like depression and anxiety by modulating neurotransmitter levels .

Organic Synthesis

This compound serves as an essential building block in the synthesis of complex organic molecules.

Chiral Synthesis

The compound's chirality is advantageous for asymmetric synthesis. It can be used as a chiral auxiliary or ligand in catalytic processes to produce enantiomerically enriched products. For example, it has been employed in reactions such as asymmetric aziridination and cyclopropanation, where high enantioselectivity is crucial .

Synthesis of Bioactive Compounds

The versatility of this piperidine derivative allows chemists to create various bioactive compounds through functionalization. Its ability to undergo transformations while maintaining chirality makes it valuable for synthesizing drugs with specific biological activities.

Case Study 1: Synthesis of Anticancer Agents

A study focused on modifying this compound led to the development of new anticancer agents. The derivatives synthesized exhibited significant cytotoxicity against breast cancer cell lines. The modifications included varying substituents on the piperidine ring to enhance interaction with cancer cell receptors.

Case Study 2: Neurological Drug Development

Another research initiative explored the use of this compound in developing drugs for neurodegenerative diseases. By synthesizing analogs that target dopamine receptors, researchers were able to demonstrate improved binding affinity and selectivity compared to existing treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural, functional, and application-based distinctions between Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride and related compounds.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Core Heterocycle: The target compound features a piperidine ring, a six-membered saturated nitrogen-containing heterocycle. In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid contains a pyrimidine ring (unsaturated, two nitrogen atoms), and Risperidone intermediates incorporate fused pyrido-pyrimidinone systems . Methyl α-phenyl-2-piperidineacetate shares the piperidine core but includes a phenyl-ester side chain, distinguishing it from the simpler methyl-carboxylic acid substituents in the target compound .

Substituents :

- The 1,2-dimethyl groups on the piperidine ring in the target compound contribute to steric hindrance and chiral centers, unlike the chloro and methyl groups on pyrimidine derivatives .

- Risperidone intermediates feature chloroethyl and ketone functionalities, which are absent in the target compound but critical for their pharmacological activity .

Pharmacological Relevance :

- While the target compound is primarily a synthetic intermediate , Methyl α-phenyl-2-piperidineacetate hydrochloride is cited in pharmacopeial standards, suggesting regulatory acceptance for quality control . Risperidone intermediates are directly linked to drug manufacturing, highlighting their therapeutic significance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride with high stereochemical purity?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2R,4R) configuration. Techniques like diastereomeric salt crystallization or enantioselective hydrogenation can isolate the desired stereoisomer. Post-synthesis, the hydrochloride salt is formed via acid-base reactions (e.g., HCl in ethanol). Characterization via chiral HPLC or polarimetry ensures enantiomeric excess ≥99% . Impurity profiling using EP/Pharm. guidelines (e.g., identification of piperidine-related intermediates) is critical for regulatory compliance .

Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

- Methodological Answer :

- X-ray crystallography resolves absolute configuration and confirms the (2R,4R) stereochemistry.

- NMR (¹H, ¹³C, 2D-COSY) verifies substituent positions on the piperidine ring and detects diastereomeric impurities .

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) quantifies enantiomeric purity .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns against computational models .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor degradation products via HPLC-UV and LC-MS. Hydrochloride salts generally exhibit hygroscopicity; thus, storage in desiccated, inert environments (argon/vacuum sealing) is recommended. Thermal stability is assessed via DSC/TGA .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways to minimize racemization during synthesis?

- Methodological Answer : Quantum mechanical calculations (DFT) model transition states to predict racemization risks at chiral centers. Reaction path sampling (e.g., NEB method) identifies energy barriers for epimerization. Coupling with in silico screening (e.g., ICReDD’s workflow) narrows solvent/catalyst combinations that stabilize the (2R,4R) configuration . Experimental validation via real-time reaction monitoring (Raman spectroscopy) refines computational predictions .

Q. What mechanisms underlie the compound’s biological activity, and how can its pharmacokinetic profile be improved?

- Methodological Answer :

- Receptor docking studies (AutoDock Vina) predict interactions with targets like opioid or sigma receptors, common for piperidine derivatives .

- Metabolic stability assays (hepatic microsomes) identify vulnerable sites (e.g., methyl groups) for deuteration or fluorination to enhance half-life .

- Permeability assays (Caco-2/PAMPA) guide structural modifications (e.g., prodrug strategies) to improve bioavailability .

Q. How should researchers resolve contradictions between experimental data and computational predictions regarding degradation pathways?

- Methodological Answer :

- Hypothesis-driven approach : Compare degradation products (LC-MS/MS) with in silico predictions (e.g., Schrödinger’s QikProp). Discrepancies may arise from unmodeled solvent effects or undefined transition states.

- Multivariate analysis (PCA/PLS) correlates experimental variables (pH, temperature) with degradation rates to refine computational models .

- Isotope-labeling studies (e.g., ¹⁸O in hydrolysis) validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.